ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate
Description
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate is a synthetic chromene derivative with a polycyclic framework. Its structure integrates a benzo[d]thiazole moiety at position 3, an ethyl carboxylate ester at position 2, and a piperidinylmethyl group at position 8 (Figure 1).
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-3-16-14-17-23(31)21(26-28-19-10-6-7-11-20(19)35-26)25(27(32)33-4-2)34-24(17)18(22(16)30)15-29-12-8-5-9-13-29/h6-7,10-11,14,30H,3-5,8-9,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZAXVOFLUKLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate involves multiple steps and various reaction conditions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Construction of the Chromene Ring: The chromene ring is typically formed via a cyclization reaction involving a phenol derivative and an aldehyde or ketone.
Introduction of the Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.
Final Coupling and Esterification: The final step involves coupling the benzothiazole and chromene intermediates, followed by esterification to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts, microwave irradiation, or one-pot multicomponent reactions .
Chemical Reactions Analysis
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate has been investigated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including HCT116 (colorectal cancer) and HeLa (cervical cancer) cells.
In a study published in PMC, compounds derived from this structure demonstrated significant inhibition of cell viability, with some derivatives showing IC50 values indicating potent cytotoxicity. Specifically, compound 7h was noted for its ability to inhibit phosphorylation of Chk1 at Ser 317 in HeLa cells at low concentrations (3.995 µM) .
Kinase Inhibition
The compound acts as an inhibitor of the ATR kinase, which is crucial in DNA damage response pathways. The inhibition of ATR can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a valuable candidate for combination therapies in oncology .
Molecular docking studies have shown that SZL-P1-41 binds effectively to the ATR kinase domain, exhibiting binding interactions similar to those of established inhibitors like Torin2 . This suggests potential for further development as a targeted therapy.
In Vivo Efficacy
In vivo studies have demonstrated that this compound effectively suppresses tumor growth in animal models. For instance, administration of SZL-P1-41 at doses ranging from 40 to 80 mg/kg/day has shown promising results in inhibiting the growth of A549 (lung cancer) and PC3 (prostate cancer) tumors .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |
|---|---|---|---|---|
| PMC Study | HCT116 | <50 | ATR Inhibition | Significant cytotoxicity observed |
| PMC Study | HeLa | 3.995 | Chk1 Inhibition | Induction of apoptosis |
Mechanism of Action
The mechanism of action of ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s closest structural analog, 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (), differs in two key substituents:
- Position 3 : A 4-methylthiazole group replaces the benzo[d]thiazole moiety.
- Position 2: An amino group replaces the ethyl carboxylate ester.
Table 1: Substituent Comparison
The benzo[d]thiazole group in the target compound likely enhances aromatic interactions in crystal packing or receptor binding compared to the simpler thiazole in the analog. The ethyl carboxylate ester may improve membrane permeability relative to the polar amino group .
Hydrogen-Bonding and Crystal Packing
The hydroxyl (position 7) and oxo (position 4) groups in both compounds facilitate hydrogen bonding. highlights that such interactions govern supramolecular assembly and stability.
Table 2: Hypothetical Hydrogen-Bonding Profiles
| Compound | Donor Groups | Acceptor Groups | Expected Graph-Set Motifs |
|---|---|---|---|
| Target Compound | -OH (position 7) | C=O (position 4), S (thiazole) | C(6), R₂²(8) |
| Analog () | -OH, -NH₂ | C=O, N (thiazole) | D(2), S(6) |
Ring Conformation and Puckering Analysis
The chromene core’s puckering can influence molecular conformation and packing. defines ring-puckering coordinates (amplitude q and phase φ) for cyclic systems. The target compound’s chromene ring (non-aromatic 4H-chromene) may exhibit out-of-plane distortion due to steric effects from the piperidinylmethyl group. In contrast, planar conformations are more likely in analogs with smaller substituents .
Biological Activity
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate, commonly referred to as compound 1, is a synthetic derivative that integrates the chromone and benzothiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and neuroprotective domains.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 420.52 g/mol. The structure features a chromene backbone substituted with a benzothiazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.52 g/mol |
| CAS Number | 222716-34-9 |
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that it has an IC50 value of approximately 2.5 µM against HeLa cells and similar efficacy against HCT116 cells, indicating potent antiproliferative properties.
Case Study: Anticancer Efficacy
In a study published in MDPI, compounds structurally related to compound 1 were tested for their ability to inhibit cell viability in different cancer models. The results showed that several derivatives had IC50 values below 5 µM, suggesting strong anticancer potential. Notably, compound 1's structure allows for effective interaction with cellular targets involved in proliferation and apoptosis pathways .
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. The presence of the benzothiazole moiety is particularly noteworthy as it has been associated with enhanced antibacterial activity against various pathogens.
Antimicrobial Testing Results
In comparative studies, derivatives of benzothiazole have shown promising results against gram-positive and gram-negative bacteria. Compound 1 was found to exhibit comparable activity to standard antibiotics like norfloxacin, highlighting its potential as an antimicrobial agent .
Neuroprotective Effects
The dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) by compounds similar to compound 1 suggests its potential use in treating neurodegenerative diseases such as Alzheimer's. The structural features of compound 1 facilitate its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to specific structural features:
- Benzothiazole Moiety : Enhances interaction with biological targets due to its electron-withdrawing properties.
- Piperidine Ring : Contributes to improved solubility and bioavailability.
- Hydroxyl Group : Plays a crucial role in modulating interactions with enzymes and receptors.
Summary of SAR Findings
| Structural Feature | Contribution to Activity |
|---|---|
| Benzothiazole Moiety | Enhances target interaction |
| Piperidine Ring | Increases solubility and bioavailability |
| Hydroxyl Group | Modulates enzyme/receptor interactions |
Q & A
Basic: What are the key synthetic strategies for constructing the chromene-carboxylate core of this compound?
The chromene-carboxylate scaffold can be synthesized via cyclocondensation reactions involving substituted salicylaldehydes and active methylene compounds. For example, the Vilsmeier-Haack reaction is effective for introducing formyl groups to heterocyclic precursors, as demonstrated in benzothiazole derivatives . Piperidinylmethyl substitution at position 8 may require reductive amination or nucleophilic substitution under controlled pH to avoid side reactions. Post-synthetic purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .
Advanced: How can X-ray crystallography resolve conformational ambiguities in the piperidinylmethyl substituent?
X-ray crystallography, refined using SHELXL , provides precise spatial coordinates for substituent analysis . Key steps:
- Data collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms.
- Conformational analysis : Use Cremer-Pople puckering coordinates to quantify ring puckering in the piperidine moiety .
- Validation : Compare experimental torsion angles with density functional theory (DFT)-optimized geometries to identify steric strain or hydrogen-bonding constraints .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : 1H/13C NMR identifies proton environments (e.g., hydroxy at C7, ethyl at C6) and confirms regioselectivity. Aromatic protons in the benzo[d]thiazole ring appear as distinct doublets (δ 7.5–8.5 ppm) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (carbonyl) and ~3400 cm⁻¹ (hydroxy) confirm functional groups.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
Advanced: How to reconcile discrepancies between experimental NMR shifts and computational predictions for the benzo[d]thiazole moiety?
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts, accounting for solvent effects (e.g., DMSO implicit model).
- Step 2 : Cross-validate with X-ray data to rule out tautomeric equilibria (e.g., keto-enol shifts affecting hydroxy groups) .
- Step 3 : Use dynamic NMR (variable-temperature or 2D EXSY) to detect conformational exchange if tautomerism is suspected .
Advanced: What methodologies characterize non-classical interactions (e.g., C–H···π) in the crystal lattice?
- Graph set analysis : Classify hydrogen-bonding patterns (e.g., R²₂(8) motifs) using Etter’s formalism .
- π–π interactions : Measure centroid-to-centroid distances (<4.0 Å) between aromatic systems (e.g., benzo[d]thiazole and phenyl rings) using Mercury software .
- C–H···π metrics : Analyze contact distances (≤3.5 Å) and angles (≥120°) from crystallographic data. Weak interactions stabilize supramolecular packing but require high-resolution data for accurate modeling .
Basic: What challenges arise in achieving regioselectivity during ethyl group introduction at position 6?
Regioselectivity is influenced by steric hindrance and electronic effects. Strategies:
- Direct alkylation : Use bulky bases (e.g., LDA) to deprotonate the C6 position selectively.
- Protecting groups : Temporarily block the hydroxy group at C7 with tert-butyldimethylsilyl (TBS) to prevent side reactions .
- Monitoring : Track reaction progress via TLC with UV-active spots or in situ IR for carbonyl intermediates .
Advanced: How can computational modeling predict bioavailability based on solid-state conformation?
- Molecular docking : Align the crystal structure (from CIF files) with target proteins (e.g., kinases) using AutoDock Vina. Prioritize conformers with low RMSD (<2.0 Å) to experimental data .
- Solubility prediction : Calculate partition coefficients (logP) via ChemAxon or Schrödinger, incorporating hydroxy and piperidine groups’ contributions.
- ADMET profiling : Use SwissADME to assess permeability (e.g., Rule of Five violations) and metabolic stability (e.g., CYP450 interactions) .
Advanced: How to design stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
- Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the ester group at C2).
- Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
